molecular formula C8H13NO3S B029454 S-Allylmercapturic acid CAS No. 23127-41-5

S-Allylmercapturic acid

Cat. No.: B029454
CAS No.: 23127-41-5
M. Wt: 203.26 g/mol
InChI Key: LKRAEHUDIUJBSF-ZETCQYMHSA-N
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Description

N-acetyl-S-allylcysteine is a N-acyl-L-amino acid.
found in urine after consumption of onions & garlic;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEHUDIUJBSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945803
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23127-41-5
Record name N-Acetyl-S-allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Safety Operating Guide

Proper Disposal of S-Allylmercapturic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, S-Allylmercapturic acid and its containers must be disposed of as hazardous chemical waste through an approved waste disposal service. Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Assessment

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it presents the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)

  • Causes skin irritation (Skin irritation, Category 2)

  • Causes serious eye irritation (Eye irritation, Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical for disposal. This includes wearing protective gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Waste Classification and Segregation

This compound waste is classified as hazardous chemical waste. It is crucial to segregate this waste from other waste streams to prevent incompatible chemical reactions.

  • Do not mix with strong oxidizing agents, strong bases, or metals.

  • Store separately from incompatible wastes such as acids and bases.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Labeling

  • **Select

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Allylmercapturic acid
Reactant of Route 2
Reactant of Route 2
S-Allylmercapturic acid

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